1-bromo-5-methyl-2-Hexanone
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Overview
Description
1-Bromo-5-methyl-2-Hexanone is an organic compound with the molecular formula C7H14BrO. It is a brominated ketone, which means it contains a bromine atom and a carbonyl group (C=O) within its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2-Hexanone can be synthesized through several methods. One common approach is the bromination of 5-methyl-2-hexanone using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction typically proceeds via a free radical mechanism, where the bromine radical adds to the alpha-carbon of the ketone.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-methyl-2-Hexanone undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols.
Scientific Research Applications
1-Bromo-5-methyl-2-Hexanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It may be utilized in the development of pharmaceuticals, especially in the synthesis of drug precursors.
Industry: It finds use in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-bromo-5-methyl-2-Hexanone exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes or other biomolecules to achieve the desired outcome.
Comparison with Similar Compounds
5-bromo-2-hexanone
1-bromo-2-hexanone
2-bromo-5-methyl-2-hexanone
Properties
CAS No. |
136604-90-5 |
---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-bromo-5-methylhexan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
LAIOKBCBCQXLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CBr |
Origin of Product |
United States |
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